molecular formula C22H17NO5 B069364 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 176442-21-0

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No. B069364
M. Wt: 375.4 g/mol
InChI Key: WGBZDECNYLZYRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid and its derivatives often involves the use of 9-fluorenylmethyl chloroformate and dicyclohexylammonium salt of 1-hydroxybenzotriazole, providing the product in significant yields. This method highlights the compound's role in the preparation of 9-fluorenylmethoxycarbonyl (Fmoc) derivatives of amines and amino acids, fundamental in peptide synthesis (Wardrop & Bowen, 2003).

Molecular Structure Analysis

The molecular structure of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives, such as Fmoc groups, is critical for protecting hydroxy-groups during synthesis, allowing for their selective removal without affecting other sensitive functional groups. This characteristic demonstrates the compound's versatility and utility in complex synthetic pathways (Gioeli & Chattopadhyaya, 1982).

Chemical Reactions and Properties

Chemical reactions involving 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives showcase their ability to participate in various chemical transformations. For instance, Fmoc groups are used to protect amide bonds in peptides, facilitating the synthesis of peptides with difficult sequences by preventing interchain association (Johnson et al., 1993).

Physical Properties Analysis

The physical properties of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives, such as solubility in common organic solvents and melting points, are foundational for their application in synthetic chemistry. These properties ensure that the derivatives are versatile reagents that can be tailored to various chemical environments (Wardrop & Bowen, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and under various conditions, make 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives versatile tools in organic synthesis. Their ability to form stable Fmoc-protected amino acids and peptides underlines their importance in the synthesis of biologically active molecules and the exploration of protein functions (Fields & Noble, 2009).

Scientific Research Applications

  • Peptide Synthesis : This compound is used in peptide synthesis, especially for protecting amide bonds in peptides, aiding in the synthesis of difficult sequences (Johnson, Quibell, Owen, & Sheppard, 1993).

  • Reagent for Amino Acids and Amines : It serves as a reagent for the preparation of 9-fluorenylmethoxycarbonyl (Fmoc) derivatives of amines and amino acids, which are crucial in various synthetic processes (Wardrop & Bowen, 2003).

  • Non-proteinogenic Amino Acid Synthesis : It's utilized in synthesizing non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)-hexanoic acid, which have applications in biochemical research (Adamczyk & Reddy, 2001).

  • Biosynthesis Precursor : The compound 3-amino-5-hydroxybenzoic acid, which is structurally related, acts as a precursor in the biosynthesis of ansamycins, a group of antibiotics (Ghisalba & Nüesch, 1981).

  • Solid Phase Peptide Synthesis : Its derivatives are employed in solid-phase peptide synthesis, offering advantages in terms of coupling speed and reducing racemization (Sivanandaiah, Sureshbabu, & Gangadhar, 1994).

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of this compound, is useful in protecting hydroxy-groups in organic synthesis (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of Thiazole-Derivatives : It assists in the synthesis of thiazole-4-carboxylic acid derivatives, important in medicinal chemistry (Le & Goodnow, 2004).

  • Solid Phase Synthesis of Peptide Amides : It's used in the solid phase synthesis of peptide amides, demonstrating its versatility in peptide chemistry (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-15-10-13(21(25)26)9-14(11-15)23-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,24H,12H2,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZDECNYLZYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453645
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid

CAS RN

176442-21-0
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Shams - 2014 - aquila.usm.edu
The short-term goal of this research project is to employ small molecules as a means to stabilize four-way DNA junctions (4WJs) composed of natural DNA and chimeric nucleic acids. …
Number of citations: 2 aquila.usm.edu

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